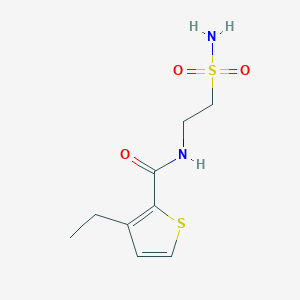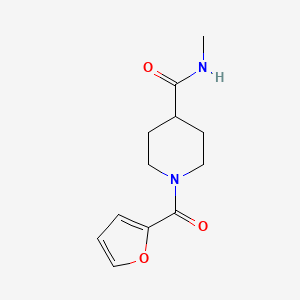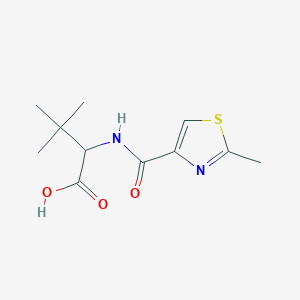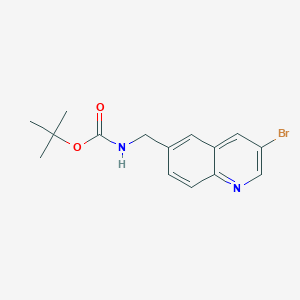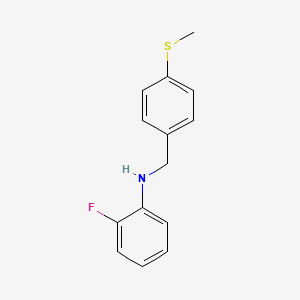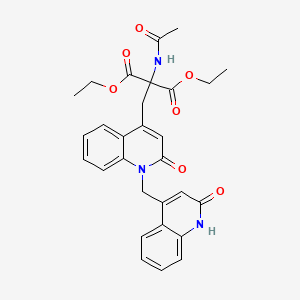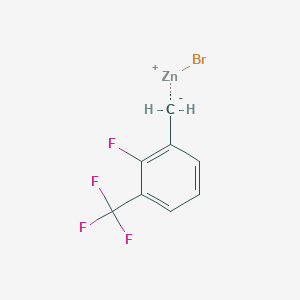
(2-Fluoro-3-(trifluoromethyl)benZyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-fluoro-3-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it facilitates the formation of carbon-carbon bonds. The presence of fluorine atoms in the compound enhances its reactivity and stability, making it a useful reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluoro-3-(trifluoromethyl)benzyl)zinc bromide typically involves the reaction of (2-fluoro-3-(trifluoromethyl)benzyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(2−fluoro−3−(trifluoromethyl)benzyl)bromide+Zn→(2−fluoro−3−(trifluoromethyl)benzyl)zincbromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
(2-fluoro-3-(trifluoromethyl)benzyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is widely used in cross-coupling reactions like Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, organic halides, and other nucleophiles.
Conditions: These reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. The temperature and solvent choice (often THF) are crucial for the reaction’s success.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Negishi coupling, the primary product is a new carbon-carbon bond between the benzyl group and the organic halide.
科学的研究の応用
Chemistry
In chemistry, (2-fluoro-3-(trifluoromethyl)benzyl)zinc bromide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological and medicinal properties. For example, fluorinated organic molecules often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of intermediates for various chemical products. Its role in facilitating efficient and selective chemical transformations makes it a valuable tool in manufacturing processes.
作用機序
The mechanism of action of (2-fluoro-3-(trifluoromethyl)benzyl)zinc bromide in chemical reactions involves the transfer of the benzyl group to an electrophilic partner. In cross-coupling reactions, the palladium catalyst facilitates the oxidative addition of the organic halide, followed by transmetalation with the organozinc reagent, and finally reductive elimination to form the new carbon-carbon bond. The presence of fluorine atoms enhances the reactivity and stability of the intermediate species, promoting efficient coupling.
類似化合物との比較
Similar Compounds
- (2-fluoro-3-(trifluoromethyl)phenyl)zinc bromide
- (4-fluoro-3-(trifluoromethyl)benzyl)zinc bromide
- (2-chloro-3-(trifluoromethyl)benzyl)zinc bromide
Uniqueness
(2-fluoro-3-(trifluoromethyl)benzyl)zinc bromide is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzyl ring. This arrangement provides a distinct electronic environment that influences the reactivity and selectivity of the compound in chemical reactions. Compared to similar compounds, it may offer advantages in terms of reaction rates, yields, and the stability of intermediates.
特性
分子式 |
C8H5BrF4Zn |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
bromozinc(1+);2-fluoro-1-methanidyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4.BrH.Zn/c1-5-3-2-4-6(7(5)9)8(10,11)12;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChIキー |
MZDMXHGDKAFWHG-UHFFFAOYSA-M |
正規SMILES |
[CH2-]C1=C(C(=CC=C1)C(F)(F)F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



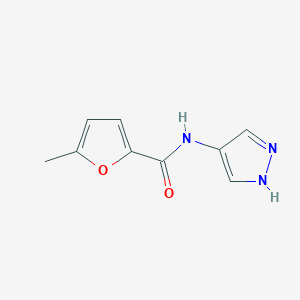
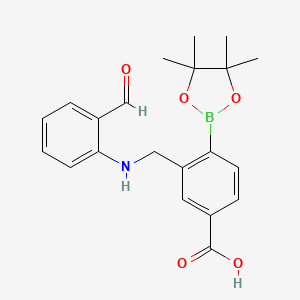
![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)
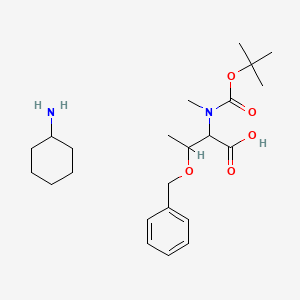
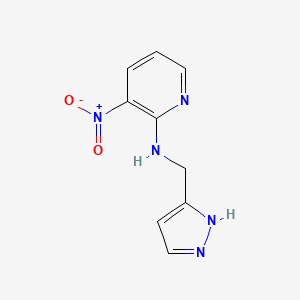
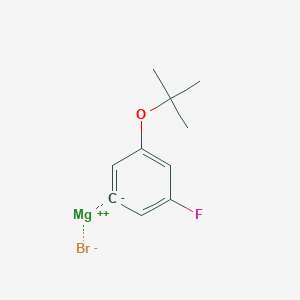
![5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14896272.png)
